molecular formula C5H11F3N2 B2812163 N-Methyl-N'-2,2,2-trifluoroethyl ethylenediamine CAS No. 886500-07-8

N-Methyl-N'-2,2,2-trifluoroethyl ethylenediamine

Cat. No.: B2812163
CAS No.: 886500-07-8
M. Wt: 156.152
InChI Key: HUTGISCOENKDCH-UHFFFAOYSA-N
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Description

N-Methyl-N’-2,2,2-trifluoroethyl ethylenediamine is a chemical compound with the molecular formula C5H11F3N2 and a molecular weight of 156.15 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to an ethylenediamine backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-2,2,2-trifluoroethyl ethylenediamine typically involves the reaction of N-methyl ethylenediamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-2,2,2-trifluoroethyl ethylenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines .

Scientific Research Applications

N-Methyl-N’-2,2,2-trifluoroethyl ethylenediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N’-2,2,2-trifluoroethyl ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride: Similar in structure but with a hydrochloride group.

    2,2,2-Trifluoroethylamine: Lacks the ethylenediamine backbone.

    3,3,3-Trifluoropropylamine: Contains a propyl group instead of an ethyl group.

Uniqueness

N-Methyl-N’-2,2,2-trifluoroethyl ethylenediamine is unique due to the combination of the trifluoroethyl group and the ethylenediamine backbone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F3N2/c1-9-2-3-10-4-5(6,7)8/h9-10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTGISCOENKDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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